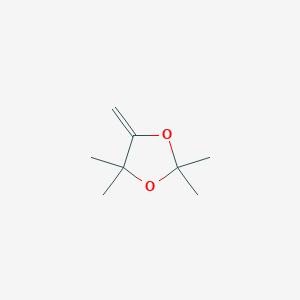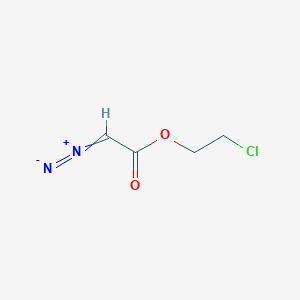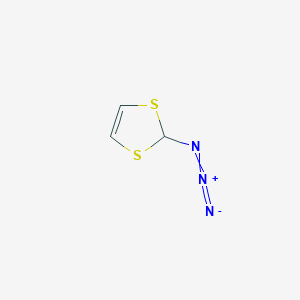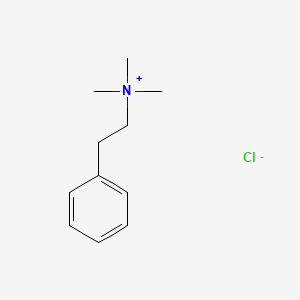![molecular formula C8H16ClNOSi B14451008 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one CAS No. 76128-62-6](/img/structure/B14451008.png)
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one is a compound that belongs to the class of organosilicon compounds It features a piperidin-2-one ring substituted with a chlorodimethylsilyl group
Preparation Methods
The synthesis of 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one typically involves the reaction of piperidin-2-one with chlorodimethylsilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or moisture, the chlorodimethylsilyl group can hydrolyze to form silanols.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of silicon-based materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one involves its interaction with various molecular targets. The chlorodimethylsilyl group can participate in nucleophilic substitution reactions, while the piperidin-2-one ring can interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one include other organosilicon compounds with different substituents on the silicon atom. For example:
Chlorodimethylsilane: A simpler compound with only a chlorodimethylsilyl group.
Dimethylsilyl-substituted Piperidines: Compounds with different substituents on the piperidine ring.
The uniqueness of this compound lies in its combination of a piperidin-2-one ring with a chlorodimethylsilyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76128-62-6 |
|---|---|
Molecular Formula |
C8H16ClNOSi |
Molecular Weight |
205.76 g/mol |
IUPAC Name |
1-[[chloro(dimethyl)silyl]methyl]piperidin-2-one |
InChI |
InChI=1S/C8H16ClNOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-7H2,1-2H3 |
InChI Key |
ZWOWMMOSHCHXTP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1CCCCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



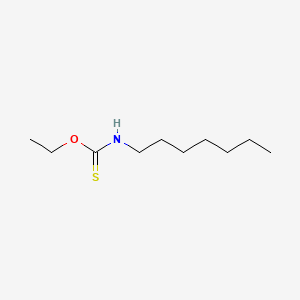
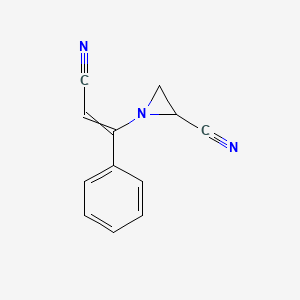
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)
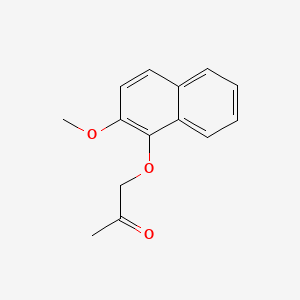
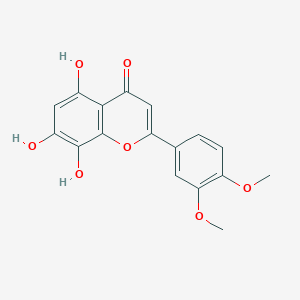
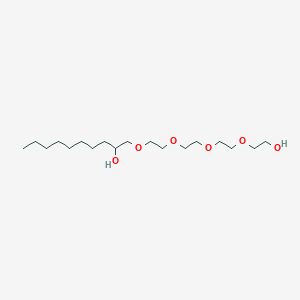


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
